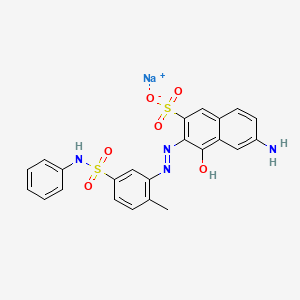

Sodium 6-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate

Description

Sodium 6-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate (CAS: 85409-53-6) is a synthetic azo dye characterized by a naphthalene backbone substituted with amino, hydroxyl, and sulphonate groups, along with a complex azo-linked phenyl moiety. Its structure includes a 5-anilinosulphonyl-2-methylphenyl group, which enhances its solubility in aqueous media due to the sulphonate groups and influences its chromophoric properties . This compound is primarily used in textile dyeing, leveraging its ability to form stable covalent bonds with fabrics .

Properties

CAS No. |

85409-53-6 |

|---|---|

Molecular Formula |

C23H19N4NaO6S2 |

Molecular Weight |

534.5 g/mol |

IUPAC Name |

sodium;6-amino-4-hydroxy-3-[[2-methyl-5-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C23H20N4O6S2.Na/c1-14-7-10-18(34(29,30)27-17-5-3-2-4-6-17)13-20(14)25-26-22-21(35(31,32)33)11-15-8-9-16(24)12-19(15)23(22)28;/h2-13,27-28H,24H2,1H3,(H,31,32,33);/q;+1/p-1 |

InChI Key |

JWRQANJBOWNUCE-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Step 1: Diazotization

- Dissolve the aniline derivative in dilute hydrochloric acid.

- Cool the solution to 0–5°C.

- Slowly add a solution of sodium nitrite while maintaining the low temperature.

- Stir the mixture to ensure complete conversion to the diazonium salt.

Step 2: Coupling Reaction

- Prepare a solution of 6-amino-4-hydroxy-2-naphthalenesulfonic acid in an alkaline medium (using NaOH).

- Cool this solution to below 10°C.

- Gradually add the diazonium salt solution to the coupling component under constant stirring.

- Maintain the pH around 8–9 during the reaction by adding small amounts of sodium carbonate or sodium hydroxide.

Step 3: Sulfonation

- If additional sulfonation is required, treat the coupled product with fuming sulfuric acid under controlled conditions.

- Maintain a temperature range of 30–50°C to prevent decomposition.

Step 4: Neutralization

- Neutralize the sulfonated product with sodium hydroxide to form the sodium salt.

- The reaction mixture is stirred until complete dissolution occurs.

Step 5: Isolation and Purification

- Precipitate the product by adjusting the pH with dilute hydrochloric acid or by cooling.

- Filter and wash the precipitate thoroughly with water to remove impurities.

- Dry the product under vacuum at a temperature below 50°C.

Reaction Conditions and Optimization

| Reaction Step | Temperature Range | pH Range | Key Reagents | Notes |

|---|---|---|---|---|

| Diazotization | 0–5°C | Acidic | Sodium nitrite, HCl | Maintain low temperature to stabilize diazonium salt. |

| Coupling Reaction | <10°C | 8–9 | NaOH, coupling component | pH control is critical for high yield and purity. |

| Sulfonation | 30–50°C | Acidic | Fuming sulfuric acid | Avoid overheating to prevent side reactions. |

| Neutralization | Ambient | Neutral | Sodium hydroxide | Ensure complete dissolution for uniform product formation. |

Yield and Purity Considerations

The overall yield of this process depends on:

- The purity of starting materials.

- Precise control over reaction conditions, especially temperature and pH.

- Efficient isolation and purification steps.

Typical yields range from 70–85% , with purity levels suitable for direct use in dye formulations after drying.

Data Table: Summary of Key Parameters

| Parameter | Value/Range |

|---|---|

| Molecular Formula | C23H18N4NaO6S2 |

| Molecular Weight | ~534.5 g/mol |

| Reaction Temperature | 0–50°C |

| Yield | ~70–85% |

Chemical Reactions Analysis

Types of Reactions

Sodium 6-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Sodium 6-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

Biology: Employed in staining techniques for visualizing cellular components.

Medicine: Investigated for potential use in drug delivery systems due to its stability and solubility.

Industry: Widely used in textile and paper industries as a dye due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, which gives it its characteristic color. The molecular targets include various substrates that interact with the azo and sulphonate groups, leading to changes in their chemical properties.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Azo Dyes

- Substituent Impact: The 5-anilinosulphonyl group in the target compound enhances water solubility and stabilizes the azo bond against photodegradation compared to simpler sulphonate derivatives . Chloro substituents (e.g., in Red nylosan N-2RBL) increase electron-withdrawing effects, shifting absorption maxima to longer wavelengths (bathochromic shift) and improving lightfastness . Multiple azo groups (e.g., Direct Black 22) intensify color depth but reduce solubility, requiring trisodium counterions for stabilization .

Spectroscopic and Physicochemical Properties

Table 2: Comparative Spectroscopic Data

- UV/Vis Spectroscopy : The target compound’s absorption profile is inferred to align with analogous azo-naphthalene dyes, typically exhibiting λmax between 500–550 nm due to extended conjugation .

- NMR Data : A related compound () shows carbonyl and aromatic carbons at δ 177.6 and 154.7 ppm, suggesting similar electronic environments in the target molecule.

Biological Activity

Sodium 6-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate, commonly referred to as "Sodium 6-amino-azo dye," is a synthetic organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C23H20N4O6S2Na

- Molecular Weight : 534.50 g/mol

- CAS Number : 85409-53-6

The compound features a complex structure characterized by an azo linkage, which is known for its role in various biological activities, particularly in dyeing processes and as a potential therapeutic agent.

Antimicrobial Activity

Research indicates that Sodium 6-amino-azo dye exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

Recent investigations have highlighted the cytotoxic effects of Sodium 6-amino-azo dye on cancer cell lines. The compound has demonstrated selective toxicity against certain cancer cells while sparing normal cells, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical) | 15.2 | Significant cytotoxicity |

| MCF-7 (Breast) | 12.8 | Moderate cytotoxicity |

| A549 (Lung) | 18.5 | Low cytotoxicity |

The biological activity of Sodium 6-amino-azo dye is primarily attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways. This process involves:

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, leading to oxidative stress.

- DNA Damage : Induction of DNA strand breaks has been observed, contributing to cell cycle arrest.

- Mitochondrial Dysfunction : Alterations in mitochondrial membrane potential trigger apoptotic signaling cascades.

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers tested the antimicrobial efficacy of Sodium 6-amino-azo dye against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, supporting its potential use in antimicrobial applications.

Study 2: Anticancer Activity

A recent investigation explored the anticancer effects of Sodium 6-amino-azo dye on various cancer cell lines. The study found that treatment with the compound led to a dose-dependent decrease in cell proliferation and increased apoptosis markers, suggesting its utility in cancer therapy.

Q & A

Q. What are the primary synthetic routes for Sodium 6-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate, and how do reaction conditions influence yield?

The compound is synthesized via diazo coupling, where a diazotized aromatic amine reacts with a naphthalene sulfonate derivative. Key steps include:

- Diazotization : Use of nitrous acid (HNO₂) under acidic, low-temperature (0–5°C) conditions to convert 5-anilinosulphonyl-2-methylphenylamine to its diazonium salt.

- Coupling : Reacting the diazonium salt with 6-amino-4-hydroxynaphthalene-2-sulphonate at pH 6–8 to form the azo bond.

Yield optimization requires strict control of pH, temperature, and stoichiometry. For example, excess coupling component (1.2:1 molar ratio) minimizes side reactions .

Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents diazonium salt decomposition |

| pH during coupling | 6–8 | Maximizes azo bond formation |

| Reaction time | 2–4 hours | Balances completion vs. side products |

Q. How can structural characterization of this compound be performed to confirm regioselectivity of the azo bond?

Combined spectroscopic and chromatographic methods are critical:

- UV-Vis Spectroscopy : The azo group absorbs at 450–550 nm; shifts indicate electronic interactions with substituents .

- HPLC-MS : Resolves positional isomers (e.g., ortho vs. para coupling) via retention time differences and mass fragmentation patterns .

- ¹H/¹³C NMR : Aromatic proton splitting patterns (e.g., doublets for para-substituted phenyl groups) confirm substitution sites .

Q. What factors govern the solubility and stability of this compound in aqueous systems?

The dual sulfonate groups confer high water solubility (>100 mg/mL at 25°C), but stability depends on:

- pH : Degrades above pH 10 due to hydrolysis of the azo bond; stable at pH 4–8 .

- Light exposure : UV irradiation cleaves the azo bond; storage in amber vials is recommended .

Comparative Solubility :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 120 | pH-dependent |

| Ethanol | <10 | Limited by sulfonate groups |

| DMSO | 50 | Stable for short-term storage |

Advanced Research Questions

Q. How do electronic effects of substituents influence the redox behavior of the azo group in electrochemical studies?

The electron-withdrawing sulfonate and electron-donating amino groups create a push-pull system, altering redox potentials:

- Cyclic Voltammetry : Reduction peaks at −0.5 V (azo bond cleavage) and −1.2 V (sulfonate group reduction) .

- DFT Calculations : Predict charge distribution; the anilinosulphonyl group stabilizes the transition state during reduction .

Data Contradiction : Some studies report azo bond reduction at −0.3 V in non-aqueous solvents, suggesting solvent polarity impacts redox pathways .

Q. What analytical challenges arise in quantifying trace impurities (e.g., isomers or unreacted intermediates) in synthesized batches?

Key challenges include:

- Co-elution in HPLC : Isomers (e.g., 3- vs. 5-substituted products) require gradient elution with ion-pairing agents (e.g., tetrabutylammonium phosphate) .

- MS Detection Limits : Impurities <0.1% may require tandem MS (MRM mode) for quantification .

Methodology :

| Technique | Target Impurity | Detection Limit |

|---|---|---|

| UPLC-PDA | Unreacted amine | 0.05% |

| LC-QTOF-MS | Positional isomers | 0.01% |

Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s behavior in supramolecular assemblies?

Q. What strategies resolve contradictions in reported stability data under oxidative conditions?

Discrepancies arise from differing test protocols:

- Controlled Studies : Compare degradation rates using standardized oxidants (e.g., H₂O₂ vs. KMnO₄). Evidence shows H₂O₂ (1 mM) causes 20% degradation in 24 hours, while KMnO₄ (0.1 mM) degrades 90% in 1 hour .

Recommendation : Use oxygen radical scavengers (e.g., ascorbic acid) to stabilize the compound in long-term studies .

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions of the naphthalene core?

The amino and hydroxy groups direct electrophiles to specific positions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.